Qingdainone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Qingdainone can be extracted from the leaves of Isatis tinctoria. The process involves crushing the leaves and performing Soxhlet extraction using methanol or ethanol. The extracted liquid is then concentrated, and primary separation is achieved using a macroporous adsorption resin column or a cation resin column. The concentrated eluent is further processed using diethyl ether for extraction, followed by concentration and drying to obtain crude this compound. The final product is obtained through phase separation .

Industrial Production Methods: The industrial production of this compound follows a similar extraction process but on a larger scale. The method ensures high yield, good product quality, and high purity. The process is designed to be simple and efficient, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: Qingdainone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized flavonoid derivatives, while reduction may produce reduced flavonoid compounds .

科学的研究の応用

Anti-inflammatory Effects

Qingdainone has demonstrated significant anti-inflammatory activity. Research indicates that it can attenuate reactive oxygen species (ROS) production in gastrointestinal epithelial cells exposed to nonsteroidal anti-inflammatory drugs (NSAIDs), thereby protecting against cellular damage . In a study involving ulcerative colitis patients, this compound was shown to suppress inflammation by scavenging ROS, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .

Anti-tumor Activity

The compound exhibits notable anti-tumor effects. Studies have reported that this compound can induce apoptosis in leukemia cells and inhibit cell proliferation in various cancer models, including melanoma and lung carcinoma . For instance, dihydroxythis compound, a derivative of this compound, has shown an ability to overcome multidrug resistance in leukemia cells with an effective concentration (AC50) of 7.5 µM .

Cell Cycle Arrest and Apoptosis

This compound induces cell cycle arrest and apoptosis in cancer cells through various molecular pathways. It has been found to interact with critical proteins involved in cell signaling and apoptosis regulation, such as the Signal Transducer and Activator of Transcription 5 (Stat5) in chronic myeloid leukemia cells . This interaction leads to the inhibition of tumor growth and promotion of cancer cell death.

Antioxidant Activity

The antioxidant properties of this compound play a crucial role in its therapeutic effects. By reducing oxidative stress within cells, it mitigates damage caused by ROS, which are implicated in both cancer progression and inflammatory diseases .

Chronic Myeloid Leukemia

This compound is used in traditional Chinese medicine for treating chronic myeloid leukemia due to its efficacy in inhibiting cancer cell proliferation and inducing apoptosis . Network pharmacology studies have identified multiple targets for this compound, enhancing our understanding of its therapeutic mechanisms.

Ulcerative Colitis

The compound's ability to reduce inflammation makes it a candidate for treating ulcerative colitis. Clinical studies have highlighted its effectiveness in alleviating symptoms associated with this condition by modulating immune responses and reducing oxidative stress .

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Scavenging ROS | Reduces NSAID-induced cellular damage |

| Anti-tumor | Inducing apoptosis | Effective against leukemia and melanoma |

| Chronic Myeloid Leukemia | Targeting Stat5 | Inhibits cell proliferation |

| Ulcerative Colitis | Modulating immune response | Alleviates symptoms through inflammation reduction |

Study on Ulcerative Colitis

In a clinical trial involving patients with ulcerative colitis, treatment with this compound resulted in significant reductions in inflammatory markers and improved patient outcomes compared to control groups .

Research on Cancer Cells

A series of laboratory studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including those resistant to conventional therapies. These findings support its potential role as an adjunct therapy in cancer treatment regimes .

作用機序

Qingdainone exerts its effects through various molecular targets and pathways. It has been shown to interact with cytokine-cytokine receptor interactions, cell cycle regulation, p53 signaling pathway, and MAPK signaling pathway. These interactions play crucial roles in its anti-cancer and anti-inflammatory activities. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

類似化合物との比較

Indirubin: Another flavonoid derived from Isatis tinctoria with similar anti-cancer properties.

Indigo: A compound with anti-inflammatory and antioxidant activities.

Isatin: Known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.

Uniqueness of Qingdainone: this compound stands out due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways. Its unique combination of anti-cancer and anti-inflammatory properties makes it a valuable compound for scientific research and therapeutic development .

生物活性

Qingdainone, an indole alkaloid derived from the plant Isatis tinctoria, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

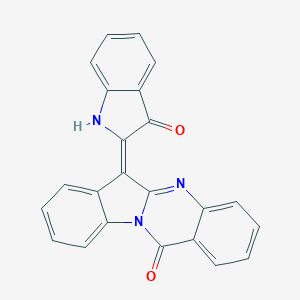

Chemical Structure and Properties

This compound is characterized by its unique indole structure, which is common among various bioactive compounds. Its chemical formula is C₁₃H₉N₃O, and it exhibits significant solubility in organic solvents. The compound has been isolated through various extraction methods, including solvent extraction and chromatography techniques, which have been detailed in previous studies .

Research has illuminated several key mechanisms through which this compound exerts its biological effects:

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in leukemia cells. For instance, a study demonstrated that dihydroxyquingdainone (a derivative of this compound) had an AC50 of 7.5 µM in Nalm-6 leukemia cells, effectively promoting apoptosis through intrinsic pathways .

- Inhibition of Proliferation : In vitro experiments have shown that this compound inhibits the proliferation of various cancer cell lines, including K562 cells. This inhibition is associated with downregulation of the bcr/abl oncogene and other pro-survival signals .

- Anti-inflammatory Effects : this compound has also been reported to exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory mediators .

Pharmacological Activities

The pharmacological activities of this compound extend beyond its anticancer properties. Below is a summary of its key biological activities:

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Leukemia Treatment : A case study involving patients with chronic myeloid leukemia (CML) showed that treatment with this compound derivatives resulted in significant reductions in disease markers and improved patient outcomes .

- Combination Therapies : In some instances, this compound has been used in combination with other agents to enhance therapeutic efficacy. For example, combining it with traditional Chinese medicine formulations has shown synergistic effects against cancer .

Research Findings

Recent studies have focused on elucidating the specific pathways involved in the action of this compound. Notable findings include:

- Molecular Docking Studies : These studies have identified potential targets for this compound within cancer-related signaling pathways, including MAPK and p53 pathways, indicating its multifaceted role in regulating cell growth and apoptosis .

- Network Pharmacology Approaches : Utilizing network pharmacology has allowed researchers to map out the interactions between this compound and various biological targets, further confirming its role as a promising anticancer agent .

特性

IUPAC Name |

(6E)-6-(3-oxo-1H-indol-2-ylidene)indolo[2,1-b]quinazolin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13N3O2/c27-21-13-7-1-4-10-16(13)24-20(21)19-15-9-3-6-12-18(15)26-22(19)25-17-11-5-2-8-14(17)23(26)28/h1-12,24H/b20-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXENDDMPDZMHSQ-FMQUCBEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C3C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C\3/C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)/N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97457-31-3 | |

| Record name | Qingdainone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097457313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Qingdainone and where is it found?

A1: this compound is a natural compound first isolated from Qing Dai, a traditional Chinese medicine. [] It was specifically found in the leaves of the Isatis indigotica Fort. plant. []

Q2: What is the molecular formula and structure of this compound?

A2: this compound has the molecular formula C23H13N3O2. Its structure was elucidated using spectroscopic data and confirmed by synthesizing it via the condensation of tryptanthrin with diacetylindoxyl. []

Q3: Are there any potential medical applications for this compound?

A3: Research suggests that this compound exhibits inhibitory action against Lewis lung carcinoma in mice. [] It has also shown potential as an inhibitor of TMPRSS2, a human protease involved in SARS-CoV-2 infection. [] Molecular docking studies suggest this compound can bind to TMPRSS2, potentially blocking viral entry into host cells. []

Q4: How is this compound extracted and what is its purity?

A4: A method for extracting this compound from Isatis tinctoria involves crushing the leaves and performing Soxhlet extraction using methanol or ethanol. The extract is concentrated, followed by separation using macroporous adsorption or cation resin columns. Further purification with diethyl ether extraction yields this compound. This method is reported to produce high purity this compound with good yield. []

Q5: What is the relationship between this compound and tryptanthrin?

A5: Tryptanthrin, another compound found in Qing Dai, is a precursor to this compound. [] Both compounds have shown activity against melanoma B16 cells. []

Q6: What computational studies have been conducted on this compound?

A6: Molecular docking simulations were used to investigate this compound's interaction with TMPRSS2. [] These simulations help visualize the binding mode and interactions between this compound and the target protease, providing insights into its potential as an antiviral agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。